GSK-J2 Exhibits >1,600-fold Lower JMJD3 Inhibitory Potency than GSK-J1 in Cell-Free Assays
In direct head-to-head comparison using a histone demethylase AlphaScreen assay, GSK-J2 demonstrates negligible inhibition of human JMJD3 (IC₅₀ > 100 µM), whereas its active isomer GSK-J1 exhibits potent inhibition with an IC₅₀ of 0.06 µM (60 nM) [1]. This represents a >1,600-fold difference in potency.
| Evidence Dimension | JMJD3 (KDM6B) Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | >100 µM |
| Comparator Or Baseline | GSK-J1: 0.06 µM (60 nM) |
| Quantified Difference | >1,600-fold lower potency for GSK-J2 |
| Conditions | Cell-free AlphaScreen assay; 10 µM 2-OG, 10 µM Fe²⁺, 0.06 µM Biotin-H3(14-34)K27Me3 substrate |
Why This Matters
This data validates GSK-J2 as an appropriate negative control, ensuring that any effects observed with GSK-J1 are attributable to JMJD3 inhibition and not general compound cytotoxicity or scaffold-specific off-targets.
- [1] The Structural Genomics Consortium (SGC). GSK-J1: An inhibitor for human H3K27me3 and H3K4me3/2/1 demethylases. Chemical Probes Portal. https://www.thesgc.org/chemical-probes/gsk-j1 View Source
